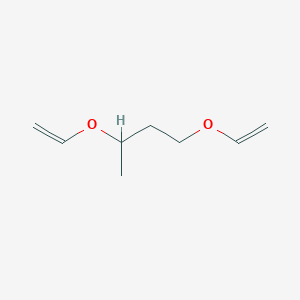
1,3-Bis(ethenyloxy)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(ethenyloxy)butane is an organic compound with the molecular formula C8H14O2. It is a type of ether, specifically a vinyl ether, characterized by the presence of two ethenyloxy groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(ethenyloxy)butane can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobutane with sodium vinylate. The reaction proceeds as follows:
Br-(CH2)3-Br+2CH2=CH-ONa→CH2=CH-O-(CH2)3-O-CH=CH2+2NaBr
This reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction, and the process is usually carried out under controlled temperature and pressure conditions to optimize the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1,3-Bis(ethenyloxy)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the vinyl ether groups to alkyl ethers using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy groups, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under reflux conditions.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkyl ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
1,3-Bis(ethenyloxy)butane has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1,3-Bis(ethenyloxy)butane involves its interaction with various molecular targets. In chemical reactions, the ethenyloxy groups act as electron-donating groups, facilitating nucleophilic attacks. The compound can also undergo polymerization reactions, where the vinyl groups participate in radical or ionic polymerization processes, leading to the formation of long-chain polymers.
類似化合物との比較
Similar Compounds
1,4-Bis(ethenyloxy)butane: Similar structure but with ethenyloxy groups at the 1 and 4 positions.
1,2-Bis(ethenyloxy)ethane: Shorter carbon chain with ethenyloxy groups at the 1 and 2 positions.
1,3-Dioxane: A cyclic ether with a similar oxygen-containing structure.
Uniqueness
1,3-Bis(ethenyloxy)butane is unique due to its specific positioning of the ethenyloxy groups, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for unique polymerization behavior and reactivity in substitution reactions, making it valuable in specialized applications.
特性
CAS番号 |
53002-12-3 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
1,3-bis(ethenoxy)butane |
InChI |
InChI=1S/C8H14O2/c1-4-9-7-6-8(3)10-5-2/h4-5,8H,1-2,6-7H2,3H3 |
InChIキー |
QVOHHWQAOFEPOQ-UHFFFAOYSA-N |
正規SMILES |
CC(CCOC=C)OC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)

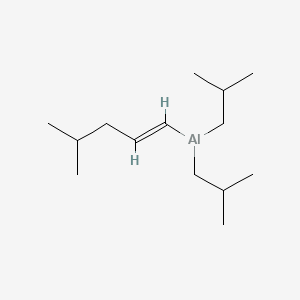

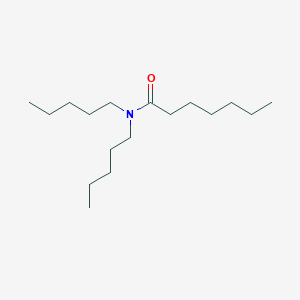
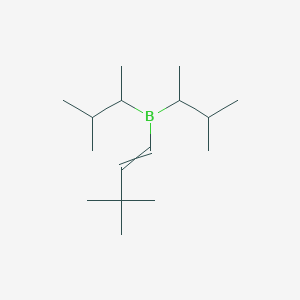
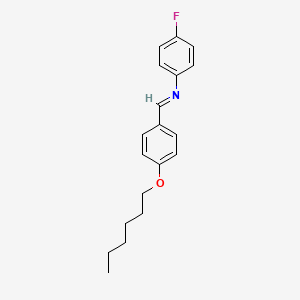
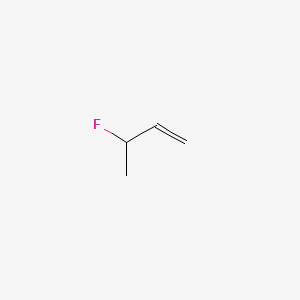
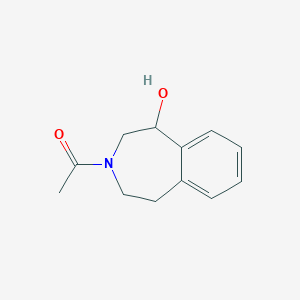
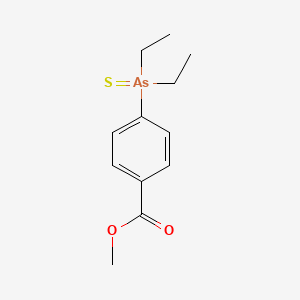
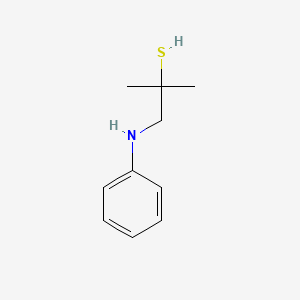
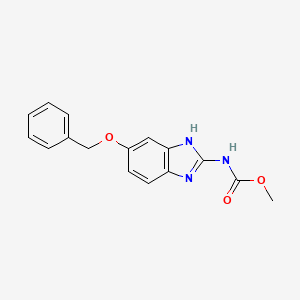
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
